molecular formula C20H18ClNO4 B1149519 ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate CAS No. 1197236-86-4

ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate

Cat. No.: B1149519
CAS No.: 1197236-86-4
M. Wt: 372
InChI Key:
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Description

This compound is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of the benzyloxy, chloro, and methoxy groups may significantly influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with benzyloxy, chloro, and methoxy substituents at the 7, 4, and 6 positions, respectively . Techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement could be used for structural elucidation .


Chemical Reactions Analysis

Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The benzyloxy and methoxy groups may also participate in reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzyloxy and methoxy groups may increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some quinoline derivatives have been studied for their anticancer activity, where they may work by intercalating into DNA or inhibiting certain enzymes .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the relevant safety data sheet for detailed information .

Future Directions

The study of quinoline derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicine, materials science, and other areas .

Properties

CAS No.

1197236-86-4

Molecular Formula

C20H18ClNO4

Molecular Weight

372

Synonyms

ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate

Origin of Product

United States

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